molecular formula C7H5BrClN3 B1381772 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-37-7

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1381772
CAS No.: 1638763-37-7
M. Wt: 246.49 g/mol
InChI Key: RCDUZNLBGZBHII-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position, a chlorine atom at the 2nd position, and a methyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine ring. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 1-bromopyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out in a solvent like dichloromethane. The mixture is stirred at room temperature overnight to ensure complete reaction.

    Product Isolation: After the reaction is complete, the mixture is filtered to remove any solid impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as oxone and hydrogen peroxide (H₂O₂) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound .

Scientific Research Applications

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as a methyl group, which confer distinct chemical properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-3-5(8)4-2-10-7(9)11-6(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDUZNLBGZBHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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